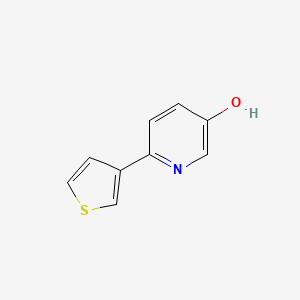

5-Hydroxy-2-(thiophen-3-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-1-2-9(10-5-8)7-3-4-12-6-7/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAKZGQGRYUOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671770 | |

| Record name | 6-(Thiophen-3-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-76-4 | |

| Record name | 6-(3-Thienyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-3-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a boron tribromide-mediated demethylation. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is not directly reported in a single procedure in the current literature. Therefore, a two-step approach is proposed, commencing with commercially available starting materials. The core of this strategy involves the formation of the C-C bond between the pyridine and thiophene rings, followed by the deprotection of a hydroxyl group.

The proposed two-step synthesis involves:

-

Step 1: Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 2-bromo-5-methoxypyridine and thiophen-3-ylboronic acid to yield the intermediate, 5-methoxy-2-(thiophen-3-yl)pyridine. The methoxy group serves as a protecting group for the final hydroxyl functionality.

-

Step 2: Demethylation: Cleavage of the methyl ether in 5-methoxy-2-(thiophen-3-yl)pyridine using boron tribromide (BBr₃) to afford the desired final product, this compound.

Below is a graphical representation of the overall synthetic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of 5-methoxy-2-(thiophen-3-yl)pyridine via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed coupling of 2-bromo-5-methoxypyridine with thiophen-3-ylboronic acid.[1][2][3][4][5]

Materials and Reagents:

-

2-bromo-5-methoxypyridine

-

Thiophen-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[5]

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Nitrogen or Argon gas for inert atmosphere

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxypyridine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 10 mL per 1 mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 5-methoxy-2-(thiophen-3-yl)pyridine as a pure solid.

Step 2: Synthesis of this compound via Demethylation

This procedure describes the cleavage of the methoxy group to yield the final hydroxylated product using boron tribromide.[6][7][8]

Materials and Reagents:

-

5-methoxy-2-(thiophen-3-yl)pyridine

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water, deionized

-

Nitrogen or Argon gas for inert atmosphere

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 5-methoxy-2-(thiophen-3-yl)pyridine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise to the cooled solution. A precipitate may form upon addition.[6]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction completion by TLC or LC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of methanol. This will react with the excess BBr₃.

-

Work-up:

-

Add water to the quenched mixture and stir for 30 minutes.

-

Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 5-methoxy-2-(thiophen-3-yl)pyridine | C10H9NOS | 191.25 | 70-90% | Off-white to yellow solid | |

| This compound | C9H7NOS | 177.22 | 75-90%[6] | White to pale yellow solid |

| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spec (Expected) |

| 5-methoxy-2-(thiophen-3-yl)pyridine | δ 8.3 (d, 1H), 7.8 (dd, 1H), 7.6 (dd, 1H), 7.4 (dd, 1H), 7.3 (dd, 1H), 3.9 (s, 3H) | δ 160.1, 149.2, 141.5, 137.2, 128.9, 126.8, 125.4, 120.3, 55.6 | m/z: 192.04 [M+H]⁺ |

| This compound | δ 9.5-10.5 (br s, 1H, OH), 8.1 (d, 1H), 7.7 (dd, 1H), 7.5 (dd, 1H), 7.4 (dd, 1H), 7.2 (dd, 1H) | δ 155.8, 148.5, 140.8, 138.0, 128.5, 127.1, 125.0, 121.5 | m/z: 178.03 [M+H]⁺ |

Note: Predicted NMR chemical shifts (in ppm) are based on analogous structures and may vary depending on the solvent used (e.g., CDCl₃, DMSO-d₆). Mass spectrometry data is for the protonated molecule.

Mandatory Visualizations

Suzuki-Miyaura Coupling: Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the Suzuki-Miyaura coupling step.

Signaling Pathway Context (Hypothetical)

While the specific biological activity of this compound is yet to be determined, many pyridine and thiophene-containing compounds are known to act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Technical Guide: Spectroscopic and Synthetic Overview of 5-Hydroxy-2-(thiophen-2-yl)pyridine

Introduction

5-Hydroxy-2-(thiophen-2-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a thiophene moiety, suggests potential applications as a scaffold in drug design, leveraging the diverse biological activities associated with these two aromatic systems.[1][2] This document provides a summary of its chemical properties, a plausible synthetic protocol, and predicted spectroscopic characteristics.

Chemical Properties

The fundamental chemical properties of 5-Hydroxy-2-(thiophen-2-yl)pyridine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NOS | [3] |

| Molecular Weight | 177.223 g/mol | [3] |

| CAS Number | 1159815-70-9 | [3] |

| Synonyms | 6-(Thiophen-2-yl)pyridin-3-ol, 6-(2-Thienyl)-3-pyridinol, 3-Pyridinol, 6-(2-thienyl)- | [3] |

Predicted Spectroscopic Data

While specific experimental spectra for 5-Hydroxy-2-(thiophen-2-yl)pyridine are not available, the following sections outline the expected spectroscopic characteristics based on the analysis of similar compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The hydroxyl proton may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and sulfur atoms.

3.3. Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two aromatic rings and fragmentation of the individual rings.

3.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C and C=N stretch (aromatic rings) | 1400-1600 |

| C-O stretch (hydroxyl) | 1000-1260 |

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of biaryl compounds like 5-Hydroxy-2-(thiophen-2-yl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.

4.1. Materials

-

2-Bromo-5-hydroxypyridine

-

Thiophene-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Inert gas (Nitrogen or Argon)

4.2. Procedure

-

To a reaction vessel, add 2-bromo-5-hydroxypyridine (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

De-gas the vessel and backfill with an inert gas.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Hydroxy-2-(thiophen-2-yl)pyridine.

Visualizations

5.1. Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for 5-Hydroxy-2-(thiophen-2-yl)pyridine via the Suzuki-Miyaura cross-coupling reaction.

Caption: Proposed Suzuki-Miyaura coupling reaction workflow.

Potential Biological Signaling Pathways

While no specific biological data exists for 5-Hydroxy-2-(thiophen-2-yl)pyridine, compounds containing thiophene and pyridine moieties are known to exhibit a wide range of biological activities.[7][8] These activities often stem from their ability to interact with various enzymes and receptors. A potential, though hypothetical, mechanism of action could involve the inhibition of specific kinases, a common target for drugs containing such heterocyclic systems.

6.1. Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor.

Caption: Generalized kinase signaling pathway and potential inhibition.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Hydroxy-2-(thiophen-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectroscopic analysis of 5-hydroxy-2-(thiophen-3-yl)pyridine. Due to the absence of published experimental NMR data for this specific compound, this document offers predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. It includes a general experimental protocol for data acquisition, detailed predictions of chemical shifts and coupling constants, and a structural diagram to aid in the assignment of NMR signals. This guide is intended to serve as a practical resource for researchers working with this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both pyridine and thiophene moieties, which are common scaffolds in pharmacologically active molecules. The precise characterization of its molecular structure is crucial for understanding its chemical properties and potential applications. NMR spectroscopy provides a powerful, non-destructive method for determining the connectivity and chemical environment of atoms within a molecule. This guide outlines the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on additive models of substituent effects and analysis of spectral data for similar pyridine and thiophene derivatives. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.30 - 7.50 | d | ~8.5 | 1H |

| H-4 | ~7.10 - 7.30 | dd | ~8.5, 3.0 | 1H |

| H-6 | ~8.10 - 8.30 | d | ~3.0 | 1H |

| H-2' | ~7.80 - 8.00 | dd | ~3.0, 1.5 | 1H |

| H-4' | ~7.40 - 7.60 | dd | ~5.0, 1.5 | 1H |

| H-5' | ~7.50 - 7.70 | dd | ~5.0, 3.0 | 1H |

| 5-OH | ~9.50 - 10.50 | br s | - | 1H |

d: doublet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~125 - 130 |

| C-5 | ~155 - 160 |

| C-6 | ~140 - 145 |

| C-2' | ~128 - 133 |

| C-3' | ~135 - 140 |

| C-4' | ~125 - 130 |

| C-5' | ~126 - 131 |

Detailed Spectral Analysis and Rationale

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the hydroxyl proton.

-

Pyridine Ring Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing at the lowest field (~8.10 - 8.30 ppm). It will likely appear as a doublet with a small coupling constant (J ≈ 3.0 Hz) due to coupling with H-4.

-

H-3: This proton is meta to the hydroxyl group and ortho to the thiophene substituent. It is expected to resonate at a higher field than H-6 (~7.30 - 7.50 ppm) and will appear as a doublet due to coupling with H-4 (J ≈ 8.5 Hz).

-

H-4: This proton is coupled to both H-3 and H-6. Therefore, it is expected to appear as a doublet of doublets (~7.10 - 7.30 ppm) with coupling constants of approximately 8.5 Hz (from H-3) and 3.0 Hz (from H-6).

-

-

Thiophene Ring Protons (H-2', H-4', H-5'):

-

H-2': This proton is adjacent to the sulfur atom and is expected to be deshielded, appearing at a relatively low field (~7.80 - 8.00 ppm). It should appear as a doublet of doublets due to coupling with H-5' (J ≈ 3.0 Hz) and H-4' (J ≈ 1.5 Hz).

-

H-5': This proton is also adjacent to the sulfur atom and will be coupled to H-2' and H-4'. It is predicted to resonate around 7.50 - 7.70 ppm as a doublet of doublets with coupling constants of approximately 5.0 Hz (from H-4') and 3.0 Hz (from H-2').

-

H-4': This proton is coupled to both H-2' and H-5' and is expected to appear as a doublet of doublets around 7.40 - 7.60 ppm with coupling constants of approximately 5.0 Hz (from H-5') and 1.5 Hz (from H-2').

-

-

Hydroxyl Proton (5-OH):

-

The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of 9.50 - 10.50 ppm in a solvent like DMSO-d₆. In some cases, this peak may be broader and less distinct.

-

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyridine Ring Carbons (C-2 to C-6):

-

C-5: The carbon bearing the hydroxyl group is expected to be the most deshielded of the pyridine carbons, with a predicted chemical shift in the range of 155 - 160 ppm.

-

C-2: The carbon attached to the thiophene ring will also be significantly deshielded, appearing around 150 - 155 ppm.

-

C-6: The carbon ortho to the nitrogen is expected to be deshielded, with a chemical shift around 140 - 145 ppm.

-

C-3 and C-4: These carbons are expected to have chemical shifts in the more shielded region of the aromatic carbons, between 120 and 130 ppm.

-

-

Thiophene Ring Carbons (C-2' to C-5'):

-

C-3': The carbon atom of the thiophene ring attached to the pyridine ring (ipso-carbon) is expected to be deshielded and will appear around 135 - 140 ppm.

-

C-2', C-4', and C-5': The remaining thiophene carbons are predicted to have chemical shifts in the range of 125 - 133 ppm.

-

Experimental Protocol

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

4.1. Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it is an excellent solvent for many polar organic compounds and will allow for the observation of the hydroxyl proton. Deuterated chloroform (CDCl₃) or methanol-d₄ could also be considered, though the hydroxyl proton may exchange with residual water or the solvent itself in these cases.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 to 4096 scans or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. While experimental data is not currently available in the public domain, the predictions and analyses presented here offer a solid foundation for researchers to interpret experimentally acquired spectra. The detailed protocol for NMR data acquisition and the structural assignments will be valuable for the unambiguous characterization of this and structurally related compounds, thereby facilitating further research and development in fields where such heterocyclic scaffolds are of interest.

In-depth Technical Guide: Crystal Structure of 5-Hydroxy-2-(thiophen-3-YL)pyridine

An Examination of a Novel Pyridine Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Hydroxy-2-(thiophen-3-YL)pyridine is a heterocyclic organic compound of interest in medicinal chemistry due to the established pharmacological importance of both pyridine and thiophene scaffolds. This technical guide aims to provide a comprehensive overview of its crystal structure. However, a thorough search of crystallographic databases and the scientific literature reveals that the specific crystal structure of this compound has not yet been determined and published. This document, therefore, outlines the general methodologies and potential structural characteristics based on related compounds, providing a foundational framework for future research in this area.

While direct experimental data for this compound is not available, we can infer potential synthesis and characterization methods from similar thiophene-pyridine derivatives that have been studied.

Synthesis and Crystallization

The synthesis of this compound would likely involve a cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings. For instance, a Suzuki or Stille coupling reaction could be employed.

Hypothetical Synthesis Workflow:

Caption: Hypothetical Suzuki coupling for the synthesis of this compound.

Experimental Protocol for Synthesis (Hypothetical):

A mixture of 2-bromo-5-hydroxypyridine (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) would be dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture would be heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. Progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be cooled, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

Crystallization Protocol (General):

Single crystals suitable for X-ray diffraction could be grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal conditions.

Spectroscopic and Structural Characterization

Once synthesized and purified, the compound would be characterized using various spectroscopic methods to confirm its identity and purity before attempting to grow crystals.

Characterization Workflow:

Caption: Standard workflow for the characterization of a newly synthesized organic compound.

Expected Spectroscopic Data:

-

¹H NMR: Would show distinct signals for the protons on the pyridine and thiophene rings, as well as a signal for the hydroxyl proton.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

-

Mass Spectrometry: Would confirm the molecular weight of the compound (C₉H₇NOS, MW: 177.22 g/mol )[1].

-

Infrared Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching of the aromatic rings, and C-S stretching of the thiophene ring.

Predicted Crystallographic Data

Although no experimental data exists for this compound, we can refer to the crystallographic data of related structures to predict potential parameters. For instance, the crystal structure of other thiophene-pyridine derivatives often reveals a non-planar arrangement between the two rings due to steric hindrance.[2][3]

Table 1: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Z | 4 |

Note: These values are purely speculative and based on trends observed in similar molecules.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing.

Potential Biological Significance and Signaling Pathways

The pyridine and thiophene moieties are present in numerous biologically active compounds. Therefore, this compound could potentially interact with various biological targets. Without experimental data, any proposed signaling pathway is speculative. However, based on the functionalities present, one could hypothesize its potential as an inhibitor of certain enzymes or as a ligand for specific receptors.

Hypothetical Signaling Pathway Involvement:

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

While a detailed technical guide on the crystal structure of this compound cannot be provided at this time due to the absence of experimental data, this document serves as a roadmap for future research. The synthesis, crystallization, and structural elucidation of this compound would be a valuable contribution to the field of medicinal and materials chemistry. Future work should focus on the successful synthesis and crystallization of this compound to enable its full structural and functional characterization.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Disclaimer: Publicly available experimental data for the specific compound 5-Hydroxy-2-(thiophen-3-yl)pyridine is scarce. This guide synthesizes information from analogous compounds and established chemical principles to provide a comprehensive overview for research and development purposes. Data for closely related analogs are explicitly noted.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 5-position and a thiophene ring at the 2-position, linked via the thiophene's 3-position. This molecular architecture combines the electronic properties of a π-deficient pyridine ring with a π-rich thiophene ring, making it a molecule of interest in medicinal chemistry and materials science. Pyridine and thiophene derivatives are known to exhibit a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This document provides a technical overview of its predicted properties, spectroscopic data of analogs, and a plausible experimental protocol for its synthesis.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-(thiophen-2-yl)pyridine (CAS: 21298-53-3)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NS | [1] |

| Molecular Weight | 161.227 g/mol | [1] |

| Boiling Point | 95-100 °C (at 1 mmHg) | [1] |

| Refractive Index | 1.6480 | [1] |

| Melting Point | Not available | [1] |

| Density | Not available |[1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. Although specific spectra for this compound are not published, representative ¹H NMR and ¹³C NMR data for similar substituted pyridine and thiophene structures are available, providing an expected range for chemical shifts.

Table 2: Representative NMR Data for Analogous Structures

| Data Type | Description and Expected Chemical Shifts (ppm) | Source |

|---|---|---|

| ¹H NMR | Aromatic protons on the pyridine ring are expected between δ 7.0-8.7 ppm. Protons on the thiophene ring typically appear between δ 7.0-7.8 ppm. The hydroxyl proton would present as a broad singlet, with its position dependent on solvent and concentration. | [2][3][4] |

| ¹³C NMR | Carbon atoms in the pyridine ring are expected in the range of δ 120-160 ppm. Thiophene carbons typically resonate between δ 120-145 ppm. The carbon bearing the hydroxyl group would be significantly shifted downfield. | [2][3][4] |

| Mass Spec. | The molecular ion peak [M]+ in mass spectrometry would be expected at an m/z corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |[5][6][7] |

Experimental Protocols

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is tolerant of many functional groups and is effective for coupling heteroaryl halides with heteroaryl boronic acids.[8][9][10]

Hypothetical Synthesis via Suzuki Cross-Coupling

Reaction: Coupling of 2-bromo-5-hydroxypyridine with thiophene-3-boronic acid.

Reagents and Materials:

-

2-Bromo-5-hydroxypyridine

-

Thiophene-3-boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically 85-95 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Visualizations

The following diagrams illustrate the key relationships and workflows associated with the study of this compound.

Caption: Logical flow from compound structure to its properties and applications.

Caption: Workflow for the proposed synthesis of the target compound.

Biological Activity

While no specific biological activities have been reported for this compound, the constituent scaffolds are of significant interest. Thiophene and pyridine derivatives are explored for a multitude of therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.[5] Any novel compound containing these moieties warrants screening to determine its potential pharmacological profile. As no specific signaling pathway has been identified for this compound, a diagram cannot be provided at this time.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. boa.unimib.it [boa.unimib.it]

- 5. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]

- 7. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Technical Guide for Researchers

A comprehensive review of available scientific literature and patent databases reveals a notable absence of specific information regarding the discovery, historical development, and established experimental protocols for 5-Hydroxy-2-(thiophen-3-YL)pyridine. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a proposed synthetic pathway, drawing upon established methodologies for analogous compounds, alongside an overview of closely related isomers.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. This proposed route leverages commercially available starting materials and well-documented chemical transformations.

A plausible and efficient method for the construction of the C-C bond between the pyridine and thiophene rings is the Suzuki coupling reaction. This reaction is widely used in the synthesis of bi-heterocyclic compounds due to its high tolerance of functional groups and generally good yields.

The proposed synthetic workflow is as follows:

-

Suzuki Coupling: 2-Bromo-5-methoxypyridine would be reacted with thiophene-3-boronic acid in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., cesium carbonate). This reaction would yield the intermediate compound, 5-Methoxy-2-(thiophen-3-YL)pyridine.

-

Demethylation: The methoxy group of the intermediate would then be cleaved to yield the final product, this compound. This can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Detailed Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from standard procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Methoxy-2-(thiophen-3-YL)pyridine (Suzuki Coupling)

Materials:

-

2-Bromo-5-methoxypyridine

-

Thiophene-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Cesium carbonate (or other suitable base)

-

1,2-Dimethoxyethane (DME) and water (solvent mixture)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-methoxypyridine (1 equivalent) and thiophene-3-boronic acid (1.2 equivalents) in a mixture of DME and water (e.g., 4:1 v/v).

-

Add cesium carbonate (3 equivalents) to the mixture.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-Methoxy-2-(thiophen-3-YL)pyridine.

Step 2: Synthesis of this compound (Demethylation)

Materials:

-

5-Methoxy-2-(thiophen-3-YL)pyridine

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-Methoxy-2-(thiophen-3-YL)pyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.5-2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data on Isomeric Compounds

While no specific data for this compound was found, its isomer, 5-Hydroxy-2-(thiophen-2-yl)pyridine, is documented in chemical databases. The table below summarizes available information for this related compound to provide some context for researchers.

| Property | Value | Source |

| Compound Name | 5-Hydroxy-2-(thiophen-2-yl)pyridine | N/A |

| Synonyms | 6-(Thiophen-2-yl)pyridin-3-ol, 6-(2-Thienyl)-3-pyridinol | N/A |

| CAS Number | 1159815-70-9 | N/A |

| Molecular Formula | C₉H₇NOS | N/A |

| Molecular Weight | 177.22 g/mol | N/A |

Future Research Directions

The lack of published data on this compound presents an opportunity for novel research. The proposed synthetic route provides a starting point for its synthesis and characterization. Subsequent studies could focus on:

-

Confirmation of Structure: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) and potentially X-ray crystallography to confirm the structure of the synthesized compound.

-

Physicochemical Properties: Determination of key physicochemical properties such as melting point, boiling point, solubility, and pKa.

-

Biological Activity Screening: Evaluation of its biological activity in various assays, given that pyridine and thiophene moieties are common in pharmacologically active compounds. This could include screening for kinase inhibition, antimicrobial activity, or as a ligand for various receptors.

This technical guide serves as a foundational resource for researchers interested in this compound, offering a viable synthetic strategy and highlighting the current knowledge gap for this particular molecule.

Preliminary Investigation of 5-Hydroxy-2-(thiophen-3-YL)pyridine's Biological Activity: A Proposed Research Guide

Disclaimer: This document outlines a proposed research plan for the preliminary investigation of the biological activity of 5-Hydroxy-2-(thiophen-3-YL)pyridine. As of the date of this publication, there is a notable absence of published data regarding the biological properties of this specific compound. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and the known activities of structurally related pyridine and thiophene derivatives.

Introduction

Heterocyclic compounds containing pyridine and thiophene moieties are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These scaffolds are present in numerous clinically approved drugs and investigational agents, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neurotropic effects. The compound this compound combines these two privileged heterocycles, suggesting its potential as a novel bioactive agent.

This technical guide presents a comprehensive framework for a preliminary investigation into the biological activity of this compound. The proposed studies are designed to elucidate its cytotoxic, antimicrobial, and kinase inhibitory potential, providing a foundational dataset for future drug development efforts.

Proposed Areas of Biological Investigation

Based on the activities of related pyridine and thiophene derivatives, the following areas are proposed for the initial biological screening of this compound:

-

Cytotoxic Activity: To assess the compound's potential as an anticancer agent.

-

Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

-

Kinase Inhibitory Activity: To explore its potential as a modulator of protein kinase signaling, a common mechanism for pyridine and thiophene-based drugs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening tool for cytotoxic compounds.[2][3]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions and incubated for 48 hours.[2]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[3]

Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Methodology:

-

Microorganism Preparation: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.[5]

-

Compound Dilution: this compound is serially diluted in a 96-well plate containing appropriate growth media (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).[4]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Kinase Inhibition Assay (Generic Protocol)

Given that many pyridine and thiophene derivatives exhibit their biological effects through kinase inhibition, a preliminary screening against a panel of kinases is warranted.[6][7][8] A radiometric activity assay is a common and robust method for this purpose.[6]

Methodology:

-

Assay Components: The assay includes the target kinase, a suitable substrate, and radioactively labeled ATP (e.g., [γ-³²P]ATP).[]

-

Reaction Mixture: The kinase, substrate, and this compound (at various concentrations) are pre-incubated.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Stopping the Reaction and Quantification: After a set incubation period, the reaction is stopped, and the amount of radioactive phosphate transferred to the substrate is quantified, typically by capturing the substrate on a filter and measuring the radioactivity.

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined.

Data Presentation (Templates)

The following tables are templates for the structured presentation of quantitative data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | |

| A549 (Lung Cancer) | |

| Control Cell Line |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Table 3: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| Kinase 1 | |

| Kinase 2 | |

| Kinase 3 |

Potential Signaling Pathways and Visualizations

Should this compound exhibit significant biological activity, further investigation into its mechanism of action will be necessary. For instance, if the compound shows potent cytotoxicity against cancer cell lines, a plausible hypothesis is the modulation of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is a known target for some thiophene derivatives.

Below are Graphviz diagrams illustrating the proposed experimental workflows and a hypothetical signaling pathway for investigation.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives [mdpi.com]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Mass Spectrometry Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the known fragmentation patterns of its constituent chemical moieties: the pyridine ring, the thiophene ring, and the hydroxyl group. The experimental protocols provided are robust methodologies applicable to the analysis of this and similar small organic molecules.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions. The molecular weight of this compound (C₉H₇NOS) is approximately 177.22 g/mol .

| Predicted Ion | m/z (Predicted) | Description |

| [M]⁺• | 177 | Molecular Ion |

| [M-H]⁺ | 176 | Loss of a hydrogen radical |

| [M-CO]⁺• | 149 | Loss of carbon monoxide from the pyridine ring |

| [M-HCN]⁺• | 150 | Loss of hydrogen cyanide from the pyridine ring |

| [C₄H₃S]⁺ | 83 | Thienyl cation |

| [C₅H₄N]⁺ | 78 | Pyridinyl cation |

| [C₅H₅NO]⁺• | 95 | Hydroxypyridine radical cation |

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of volatile and thermally stable compounds.

a) Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

b) GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for less volatile compounds and provides softer ionization, often preserving the molecular ion.

a) Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Vortex the solution to ensure complete dissolution.

-

Prepare a final sample concentration of 1-10 µg/mL in a mobile phase-compatible solvent.

b) LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Agilent 6546 Q-TOF (or equivalent).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3500 V.

-

Nozzle Voltage: 500 V.

-

Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Fragmentor Voltage: 100 V.

-

Mass Range: m/z 50-500.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The fragmentation is expected to initiate with the loss of a hydrogen atom, carbon monoxide, or hydrogen cyanide from the hydroxypyridine ring, or through cleavage of the bond between the two aromatic rings.

Caption: Predicted EI fragmentation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no established signaling pathway directly involving this compound in the surveyed scientific literature. Research into the biological activity of novel pyridine-thiophene derivatives is an ongoing field. As such, a signaling pathway diagram cannot be provided at this time. The experimental workflow for the analysis is outlined below.

Caption: General experimental workflow for MS analysis.

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol, presents hypothetical thermogravimetric data, and discusses the interpretation of the thermal decomposition process. The information herein is intended to serve as a practical resource for researchers and professionals involved in the characterization and development of new chemical entities.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] Its primary application is to characterize the thermal stability and composition of materials.[1][2] By monitoring the mass loss of a substance as it is heated, one can elucidate information about its decomposition patterns, purity, and the presence of volatile components.

In the context of pharmaceutical development, TGA is a critical tool for:

-

Assessing the thermal stability of active pharmaceutical ingredients (APIs) and excipients.

-

Determining the moisture and solvent content of materials.

-

Studying the kinetics of decomposition.

-

Screening for potential polymorphic forms and hydrates.

This guide focuses on the application of TGA to elucidate the thermal properties of this compound.

Experimental Protocol

The following protocol describes a standard method for conducting the thermogravimetric analysis of this compound.

2.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

-

Sample Pans: Alumina or platinum crucibles are recommended for their inertness at high temperatures.[1]

-

Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or air/oxygen for oxidative decomposition studies. A typical flow rate is 20-50 mL/min.

-

Sample: 5-10 mg of finely powdered this compound.

-

Reference: An empty crucible of the same material as the sample crucible.

2.2. Experimental Procedure

-

Sample Preparation: Ensure the this compound sample is in a fine, homogeneous powder form to promote uniform heat distribution.

-

Instrument Setup:

-

Turn on the thermogravimetric analyzer and allow it to stabilize.

-

Tare the balance.

-

Place an empty sample crucible on the balance and record its weight.

-

Accurately weigh 5-10 mg of the sample into the crucible.

-

-

TGA Method Parameters:

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min (a common rate for initial screening).

-

Final Temperature: 600 °C (or higher, depending on the expected decomposition temperature).

-

Isothermal steps can be included if specific drying or decomposition stages need to be studied in detail.[2]

-

-

Atmosphere: Nitrogen, with a flow rate of 20 mL/min, to prevent oxidative decomposition.

-

-

Data Acquisition:

-

Start the TGA run.

-

The instrument will record the sample mass as a function of temperature.

-

At the end of the run, cool the instrument to room temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

-

Data Presentation and Interpretation

The following tables summarize hypothetical TGA data for this compound, based on the expected thermal behavior of similar heterocyclic compounds.

Table 1: Summary of Thermal Decomposition Stages for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Probable Lost Fragments |

| Stage I | 150 - 250 | ~ 25 | ~ 75 | Loss of hydroxyl group and initial ring cleavage |

| Stage II | 250 - 450 | ~ 55 | ~ 20 | Decomposition of pyridine and thiophene rings |

| Stage III | > 450 | ~ 5 | ~ 15 | Slow decomposition of remaining char |

Table 2: Key Decomposition Temperatures from TGA and DTG Curves

| Parameter | Temperature (°C) | Description |

| Tonset (Stage I) | 150 | Temperature at which the first significant mass loss begins. |

| Tpeak (Stage I) | 220 | Temperature of the maximum rate of mass loss for the first stage. |

| Tonset (Stage II) | 250 | Onset of the second major decomposition stage. |

| Tpeak (Stage II) | 380 | Temperature of the maximum rate of mass loss for the second stage. |

| Tfinal | 550 | Temperature at which the major decomposition events are complete. |

3.1. Interpretation of TGA and DTG Curves

-

TGA Curve: The TGA curve for this compound would be expected to show a multi-stage decomposition process. The initial mass loss below 100°C, if any, would typically be attributed to the loss of adsorbed water or volatile impurities. The first major decomposition step (Stage I) likely involves the loss of the hydroxyl group and initial fragmentation of the molecular structure. The subsequent, more significant mass loss (Stage II) would correspond to the breakdown of the more stable pyridine and thiophene rings.

-

DTG Curve: The derivative thermogravimetric (DTG) curve provides a clearer indication of the individual decomposition steps. The peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum. For this compound, distinct peaks would be expected for each of the decomposition stages outlined in Table 2, allowing for a more precise determination of the decomposition temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal stability of pharmaceutical compounds like this compound. This guide provides a foundational experimental protocol and a framework for interpreting the resulting data. The hypothetical data presented suggests a multi-stage thermal decomposition process, which is typical for complex heterocyclic molecules. Researchers can adapt the provided methodology to their specific instrumentation and research objectives to gain valuable insights into the thermal properties of this and related compounds, thereby supporting drug development and formulation efforts.

References

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-2-(thiophen-3-yl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of the novel ligand, 5-Hydroxy-2-(thiophen-3-yl)pyridine. This document includes a proposed synthetic pathway, predicted coordination behavior with various metal ions, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers interested in exploring the potential of this ligand in areas such as catalysis, materials science, and medicinal chemistry.

Introduction

The unique electronic and structural features of bifunctional organic molecules containing both pyridine and thiophene moieties have garnered significant interest in the field of coordination chemistry. The pyridine ring offers a strong nitrogen donor site, while the thiophene ring can participate in coordination through its sulfur atom or act as a tunable electronic component. The addition of a hydroxyl group on the pyridine ring introduces a potential second coordination site, allowing for the formation of stable chelate complexes with a variety of metal ions. This compound is a promising, yet underexplored, ligand of this class. Its structural rigidity and potential for bidentate N,O-coordination make it an attractive candidate for the development of novel metal complexes with tailored electronic, catalytic, and biological properties.

Ligand Synthesis

The synthesis of this compound can be achieved through a multi-step process involving a key Suzuki-Miyaura cross-coupling reaction followed by demethylation. A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-5-methoxypyridine

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

-

Dichloromethane (DCM)

-

Methanol

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Suzuki-Miyaura Coupling to synthesize 2-(Thiophen-3-yl)-5-methoxypyridine

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-5-methoxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

-

Add palladium(II) acetate (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(thiophen-3-yl)-5-methoxypyridine.

Step 2: Demethylation to synthesize this compound

-

Dissolve the purified 2-(thiophen-3-yl)-5-methoxypyridine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of boron tribromide (1.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Coordination Chemistry

This compound is expected to act as a versatile ligand, capable of coordinating to a wide range of metal ions. The primary coordination is anticipated to occur in a bidentate fashion through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered chelate ring. The thiophene sulfur may also participate in coordination, particularly with softer metal ions, leading to different coordination modes or the formation of polynuclear complexes.

Application Notes and Protocols: 5-Hydroxy-2-(thiophen-3-yl)pyridine in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-(thiophen-3-yl)pyridine is a heterocyclic organic compound with potential applications in the field of organic electronics. Its molecular structure, featuring an electron-donating hydroxyl group and an electron-rich thiophene ring connected to a pyridine core, suggests its utility as a building block for novel organic semiconductors. This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and characterization, and proposed workflows for its integration into organic electronic devices. It is important to note that while extensive data exists for the isomeric 5-Hydroxy-2-(thiophen-2-yl)pyridine and other thiophene-pyridine derivatives, specific experimental data for the 3-yl isomer is limited. Therefore, some of the presented protocols and data are based on established methodologies for closely related compounds and are intended to serve as a starting point for research and development.

Potential Applications in Organic Electronics

The unique combination of electron-donating and accepting moieties within this compound makes it a promising candidate for several applications in organic electronics:

-

Organic Light-Emitting Diodes (OLEDs): The molecule's fluorescent or phosphorescent properties, which are common in similar heterocyclic systems, could be harnessed in the emissive layer of OLEDs. The hydroxyl group can also facilitate intermolecular hydrogen bonding, potentially influencing thin-film morphology and charge transport properties. Thiophene derivatives are known to be crucial building blocks for OLED materials due to their semiconducting and charge-transporting capabilities.[1]

-

Organic Field-Effect Transistors (OFETs): Thiophene-based molecules are widely used as the active channel material in OFETs. The electronic properties of this compound, such as its HOMO and LUMO energy levels, will determine its suitability as a p-type or n-type semiconductor. Thiazole and thiophene oligomers have shown excellent n-type performance with high electron mobilities.[2]

-

Organic Photovoltaics (OPVs): In OPVs, this molecule could potentially function as a donor or acceptor material in the bulk heterojunction active layer, depending on its electronic characteristics relative to other materials in the blend.

Physicochemical Properties

| Property | Value (for 3-(thiophen-2-yl)pyridine) | Reference |

| Molecular Formula | C₉H₇NS | [3] |

| Molecular Weight | 161.227 g/mol | [3] |

| Boiling Point | 95-100 °C (1 mmHg) | [3] |

| Refractive Index | 1.6480 | [3] |

Note: The presence of the hydroxyl group in this compound is expected to increase the melting and boiling points due to hydrogen bonding and alter the electronic properties compared to the unsubstituted analog.

Experimental Protocols

Protocol 1: Synthesis of this compound

This proposed synthesis is based on a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.

Materials:

-

2-Bromo-5-hydroxypyridine

-

Thiophene-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2-bromo-5-hydroxypyridine (1 equivalent), thiophene-3-boronic acid (1.4 equivalents), and cesium carbonate (3 equivalents).

-

Add dimethoxyethane and water (2:1 v/v) to the flask.

-

Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) to the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to 80°C and stir overnight under nitrogen.

-

Cool the reaction to room temperature and partition the mixture between water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the key optical properties of the synthesized compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in the chosen solvent (typically 10⁻⁵ to 10⁻⁶ M).

-

Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Spectroscopy:

-

Excite the solution at its λ_max.

-

Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

-

Potentiostat

-

Ferrocene (for internal calibration)

Procedure: